5-butyl-1-ethyl-1,3,5-triazinane-2-thione
Description
Overview of 1,3,5-Triazinane-2-thione (B1225330) Scaffolds in Organic Chemistry Research
The 1,3,5-triazinane-2-thione scaffold is a significant heterocyclic structure in organic chemistry, characterized by a six-membered ring containing three nitrogen atoms and one sulfur atom. This core structure provides a versatile platform for the synthesis of a wide array of derivatives with diverse chemical properties and potential applications. The C3 symmetry of 1,3,5-triazine (B166579) makes it a popular core for creating star-shaped molecules and other complex architectures. researchgate.net The presence of both hydrogen bond donors and acceptors, along with the thione group, allows for a range of intermolecular interactions, influencing the solid-state properties and biological activities of these compounds. Research has shown that derivatives of the 1,3,5-triazinane (B94176) scaffold exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov The reactivity of the scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired functionalities. mdpi.com
Historical Development of Research on Triazinane Derivatives
The study of triazine derivatives dates back to the early 20th century, with significant advancements in their synthesis and application occurring in the latter half of the century. researchgate.net Initially, research was driven by their potential use in the dye and polymer industries. The discovery of the herbicidal properties of certain triazine derivatives in the 1950s by J.R. Geigy Ltd. marked a turning point, leading to extensive research into their biological activities. researchgate.net Over the decades, the focus of triazine research has expanded significantly. In medicinal chemistry, 1,3,5-triazine derivatives have been investigated for their potential as therapeutic agents, with some compounds entering clinical trials for various diseases. globalscitechocean.comnih.gov The development of new synthetic methodologies, such as multicomponent reactions, has further facilitated the creation of diverse libraries of triazinane derivatives for high-throughput screening and drug discovery programs. nih.gov
Rationale for Dedicated Academic Investigation of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione
The specific academic investigation of this compound is driven by the need to understand how specific alkyl substitutions on the triazinane scaffold influence its physicochemical properties and potential applications. The introduction of a butyl group at the N5 position and an ethyl group at the N1 position creates a dissymmetric molecule with a unique lipophilic profile compared to its unsubstituted or symmetrically substituted counterparts. This specific substitution pattern may lead to enhanced solubility in nonpolar solvents, which is a critical factor in various chemical processes and could influence its biological activity by altering its ability to cross cell membranes. Furthermore, the presence of these specific alkyl groups can provide valuable insights into structure-activity relationships (SAR) within the broader class of 1,3,5-triazinane-2-thione derivatives.
Defined Research Objectives and Scope for this compound Studies
The primary research objective for studies on this compound is to systematically characterize its chemical and physical properties. This includes a thorough investigation of its spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and to understand the electronic environment of the triazinane ring as influenced by the butyl and ethyl substituents. Another key objective is to explore its reactivity in various organic transformations, which could lead to the synthesis of novel, more complex molecules. The scope of these studies is generally confined to the laboratory scale, focusing on fundamental chemical research rather than large-scale production or clinical applications. The research aims to contribute to the broader understanding of 1,3,5-triazinane chemistry and to provide a well-characterized building block for future synthetic endeavors.
Data Tables
Table 1: General Properties of 1,3,5-Triazinane Derivatives
| Property | Description |
| Core Structure | Six-membered ring with three nitrogen and three carbon atoms. |
| Isomers | 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. globalscitechocean.com |
| Key Derivatives | Melamine, cyanuric chloride, atrazine (B1667683). researchgate.netglobalscitechocean.com |
| Common Applications | Herbicides, pharmaceuticals, polymers, dyes. researchgate.netnih.gov |
Table 2: Chemical Data for 5-butyl-1,3,5-triazinane-2-thione
| Identifier | Value | Source |
| IUPAC Name | 5-butyl-1,3,5-triazinane-2-thione | matrix-fine-chemicals.com |
| CAS Number | 2669-95-6 | matrix-fine-chemicals.com |
| Molecular Formula | C7H15N3S | matrix-fine-chemicals.com |
| Molecular Weight | 173.28 g/mol | matrix-fine-chemicals.comnih.gov |
| SMILES | CCCCN1CNC(=S)NC1 | matrix-fine-chemicals.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-butyl-1-ethyl-1,3,5-triazinane-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3S/c1-3-5-6-11-7-10-9(13)12(4-2)8-11/h3-8H2,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPKVYZXYDNZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CNC(=S)N(C1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione
Retrosynthetic Disconnection Strategies for the 5-butyl-1-ethyl-1,3,5-triazinane-2-thione Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the primary disconnections are made at the carbon-nitrogen bonds within the triazinane ring.
A logical retrosynthetic pathway involves a three-component disconnection. This approach identifies three key building blocks:
Ethylamine (B1201723): The precursor for the substituent at the N1 position.
Butylamine (B146782): The precursor for the substituent at the N5 position.
A C1 and C=S source: This can be envisioned as coming from two molecules of formaldehyde (B43269) (a C1 source) and a thiocarbonyl donor like thiourea (B124793) or carbon disulfide.
This disconnection strategy points directly towards a multicomponent condensation reaction as the most convergent and atom-economical approach to assemble the heterocyclic core in a single synthetic operation.
Classical and Contemporary Approaches to 1,3,5-Triazinane-2-thione (B1225330) Synthesis
The construction of the 1,3,5-triazinane-2-thione scaffold can be achieved through several methods, with multicomponent reactions being particularly prominent.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. researchgate.netmdpi.com For the synthesis of this compound, a one-pot condensation of ethylamine, butylamine, formaldehyde, and a thiocarbonyl source is the most direct method.
While specific literature for this exact molecule is scarce, analogous syntheses of similar structures are well-documented. For instance, the reaction of amines, aldehydes, and thiourea is a known route to substituted dihydro-1,3,5-triazine-2(1H)-thiones. nih.govnih.gov The synthesis of the target saturated triazinane would involve the condensation of ethylamine and butylamine with two equivalents of formaldehyde and one equivalent of a thiourea equivalent. The general reaction is believed to proceed via the formation of intermediate imines and N-hydroxymethyl species, which then cyclize to form the stable six-membered ring. One-pot processes offer significant advantages by minimizing intermediate purification steps, reducing solvent waste, and saving time. researchgate.netresearchgate.net
| Reactant | Role in Final Structure | Notes |
| Ethylamine | Provides the N1-ethyl group | A primary amine that forms two C-N bonds. |
| Butylamine | Provides the N5-butyl group | A second primary amine that forms two C-N bonds. |
| Formaldehyde (or paraformaldehyde) | Provides the C4 and C6 methylene (B1212753) bridges | A C1 electrophile that links the nitrogen atoms. |
| Thiourea or Carbon Disulfide | Provides the C2-thione moiety | Source of the thiocarbonyl group (C=S). |
A representative table of reactants for the multicomponent synthesis of the target compound.
Microwave-assisted synthesis is a contemporary technique that can significantly accelerate such condensation reactions, often leading to higher yields in shorter timeframes compared to conventional heating. researchgate.netnih.gov
An alternative synthetic route involves the initial synthesis of the corresponding oxygen analogue, 5-butyl-1-ethyl-1,3,5-triazinan-2-one, followed by a thionation reaction. This two-step approach is useful if the urea (B33335) precursor is more readily accessible or if the direct multicomponent reaction with a sulfur source proves inefficient.
Thionation involves the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S). Several reagents are available for this transformation, with Lawesson's Reagent being one of the most common and effective for converting amides and ureas to their thio-analogues. stackexchange.com Other reagents like phosphorus pentasulfide (P₄S₁₀) can also be employed. The choice of reagent and reaction conditions (solvent, temperature) depends on the substrate's stability and the desired reactivity. While Lawesson's Reagent is effective for many ureas, its application to monosubstituted ureas has been a subject of interest. stackexchange.com
| Thionating Agent | Formula | Typical Conditions |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Toluene or xylene, reflux |
| Phosphorus Pentasulfide | P₄S₁₀ | Pyridine or other high-boiling solvents, elevated temperature |
| Belleau's Reagent | C₁₅H₁₇NO₃P₂S₄ | Similar to Lawesson's Reagent |
A table of common thionating agents for converting a urea to a thiourea moiety.
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. researchgate.net The principles of green chemistry can be effectively applied to the synthesis of heterocyclic compounds like the target triazinane. nih.govnih.govmdpi.comnih.gov
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Multicomponent reactions for the synthesis of N-heterocycles are often amenable to solvent-free conditions. researchgate.netrsc.orgresearchgate.net Reactions can be performed by simply grinding the solid reactants together (mechanochemistry) or by heating a neat mixture of the liquid and solid reactants. rsc.org These methods reduce waste, simplify workup procedures, and can sometimes lead to improved reaction rates and yields. researchgate.net The multicomponent synthesis of the title compound from ethylamine, butylamine, paraformaldehyde, and thiourea is a strong candidate for a solvent-free approach.
To improve reaction efficiency and reduce environmental impact, sustainable catalysts are increasingly being explored. researchgate.nettandfonline.comrsc.org For condensation reactions leading to triazinanes, various green catalysts could be employed. These include:
Acidic Clays or Zeolites: These solid acids can catalyze the formation of imine intermediates and subsequent cyclization under heterogeneous conditions, allowing for easy catalyst removal and recycling.
Natural-Based Catalysts: Extracts from plants or biowaste can provide a source of cost-effective and biodegradable catalysts for organic synthesis. researchgate.netrsc.org
Deep Eutectic Solvents (DES): These can act as both the reaction medium and the catalyst, offering a green alternative to traditional solvents. rsc.org For example, a choline (B1196258) chloride/tin(II) chloride system has been used for the synthesis of ureas and thioureas. rsc.org
The application of such catalysts can enhance the rate and selectivity of the triazinane ring formation, aligning the synthesis with modern standards of sustainable chemical production. mdpi.comchim.it
Derivatization and Functionalization Strategies for this compound
The structure of this compound offers several sites for chemical modification: the two secondary nitrogen atoms at positions 1 and 3, the thione group at position 2, and the N-butyl and N-ethyl side chains. The following sections explore potential strategies for the selective functionalization of these sites, based on established chemical principles and reactions reported for analogous compounds.
The 1,3,5-triazinane-2-thione ring contains two secondary amine functionalities at the N1 and N3 positions, which are prime targets for modifications such as alkylation and acylation. In the case of this compound, the existing substituents at N1 (ethyl) and N5 (butyl) create a dissymmetric environment, which could, in principle, allow for regioselective functionalization at the remaining N-H positions.
The reactivity of the N-H protons can be influenced by both steric and electronic factors. The relative steric hindrance around the nitrogen atoms could direct incoming electrophiles to the less hindered position. For instance, acylation reactions, which are sensitive to steric bulk, might be expected to show a preference for the less encumbered nitrogen atom.
Standard N-alkylation and N-acylation reactions are well-established transformations for secondary amines. ncert.nic.in In the context of this compound, these reactions would likely proceed via nucleophilic attack of the nitrogen on an appropriate electrophile. The use of a strong base, such as sodium hydride, would deprotonate the nitrogen to form a more potent nucleophile, which can then react with alkyl halides or acyl chlorides. The chemoselectivity of mono-N-alkylation of primary amines has been shown to be enhanced by the use of cesium bases, which may also find applicability in achieving regioselectivity in this system. mdma.ch
Table 1: Potential Regioselective Modifications of Nitrogen Centers
| Transformation | Reagents and Conditions | Potential Product(s) | Rationale/Comments |
| N-Methylation | CH₃I, K₂CO₃, in aprotic solvent | Mixture of 1-ethyl-3-methyl-5-butyl-1,3,5-triazinane-2-thione and 1-methyl-3-ethyl-5-butyl-1,3,5-triazinane-2-thione | Alkylation may show low regioselectivity, potentially favoring the less sterically hindered nitrogen. |
| N-Acetylation | Acetyl chloride, pyridine, in CH₂Cl₂ | Predominantly the less sterically hindered N-acetyl derivative | Acylation is generally more sensitive to steric hindrance than alkylation, potentially leading to higher regioselectivity. |
| N-Benzoylation | Benzoyl chloride, Et₃N, in THF | Predominantly the less sterically hindered N-benzoyl derivative | Similar to acetylation, benzoylation is expected to be regioselective. |
| Reductive Amination | Formaldehyde, NaBH(OAc)₃, in dichloroethane | Mixture of N-methylated products | A common method for N-methylation that might offer a different selectivity profile compared to alkyl halides. |
Note: The regioselectivity of these reactions on the specific substrate this compound has not been experimentally determined. The outcomes are predicted based on general principles of organic chemistry.
The thione (C=S) group at the C2 position is a versatile functional handle that can undergo a variety of chemical transformations. These reactions typically involve the nucleophilic sulfur atom or the electrophilic carbon atom of the thiocarbonyl group.
S-Alkylation: The sulfur atom of the thione group is nucleophilic and can be readily alkylated with alkyl halides. This reaction proceeds via the formation of a thioimidate, which is a stable salt. Research on the alkylation of 5-tert-butylhexahydro-1,3,5-triazine-2-thione has shown that treatment with alkyl halides leads to the formation of 2-alkylthio-3,4,5,6-tetrahydro-1,3,5-triazine hydrohalide salts in good yields. This suggests that a similar reaction would be feasible for this compound.
Oxidation: The thione group can be oxidized to the corresponding sulfoxide (B87167) (C=S=O) or sulfone (C=SO₂) using various oxidizing agents. Mild oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are often used for such transformations. bohrium.com The oxidation state of the sulfur can be controlled by the stoichiometry of the oxidant and the reaction conditions.
Desulfurization: The thione group can be removed and replaced with other functionalities. Reductive desulfurization using reagents like Raney nickel can convert the thione to a methylene group, although this can be a harsh method. Oxidative desulfurization offers an alternative pathway to the corresponding oxo-analogue (urea derivative). rsc.org Anodic desulfurization has been reported as a mild and efficient method for the conversion of heterocyclic thiones to their desulfurized counterparts. rsc.org
Table 2: Potential Chemical Transformations of the Thione Group
| Transformation | Reagents and Conditions | Potential Product |
| S-Alkylation | R-X (e.g., CH₃I, BnBr), in aprotic solvent | 2-(Alkylthio)-5-butyl-1-ethyl-3,4,5,6-tetrahydro-1,3,5-triazinium halide |
| Oxidation to Sulfoxide | m-CPBA (1 equivalent), in CH₂Cl₂ at low temperature | 5-Butyl-1-ethyl-1,3,5-triazinane-2-sulfoxide |
| Oxidation to Sulfone | m-CPBA (2 equivalents), in CH₂Cl₂ | 5-Butyl-1-ethyl-1,3,5-triazinane-2-sulfone |
| Oxidative Desulfurization | H₂O₂, NaOH or electrochemical oxidation | 5-Butyl-1-ethyl-1,3,5-triazinan-2-one |
| Reaction with α-Haloketones | Phenacyl bromide, ethanol (B145695), reflux | Thiazolo[3,2-a] acs.orgchemistryviews.orgcolumbia.edutriazine derivatives |
Note: The feasibility and specific outcomes of these reactions on this compound are based on analogous systems and require experimental validation.
The N-butyl and N-ethyl substituents on the triazinane ring possess C-H bonds that can be targeted for functionalization, although achieving high selectivity can be challenging. Modern synthetic methods, including catalytic C-H activation and photochemical approaches, offer potential routes for the derivatization of these alkyl side chains. acs.orgcolumbia.eduacs.org
C-H Oxidation: The C-H bonds on the alkyl chains, particularly those alpha to the nitrogen atom, are susceptible to oxidation. Reagents like potassium permanganate (B83412) (KMnO₄) can oxidize tertiary amines, and similar reactivity might be expected for the N-alkyl groups on the triazinane ring, potentially leading to the formation of hydroxylated or carbonylated products. ubc.caresearchgate.net The regioselectivity of such oxidations can be difficult to control, often resulting in a mixture of products.
C-H Amination: Direct C-H amination is a powerful tool for the introduction of nitrogen-containing functional groups. chemistryviews.org Iron-catalyzed C(sp³)–H amination of N-heterocycles has been shown to occur selectively at the α-position to the nitrogen atom. chemistryviews.org Such a strategy could potentially be applied to functionalize the methylene group adjacent to the nitrogen in either the butyl or ethyl side chain.
Photochemical Functionalization: Visible-light photoredox catalysis has emerged as a mild and versatile method for C-H functionalization. columbia.eduacs.orgnih.gov These methods can generate alkyl radicals from C-H bonds, which can then participate in various bond-forming reactions. This approach could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds onto the butyl or ethyl side chains.
Table 3: Potential Side-Chain Functionalization Strategies
| Transformation | Reagents and Conditions | Potential Product(s) | Rationale/Comments |
| α-C-H Oxidation | KMnO₄, controlled conditions | Mixture of hydroxylated or carbonylated products at the α-positions of the alkyl chains. | Strong oxidation may lead to ring cleavage or over-oxidation. ubc.caresearchgate.net |
| α-C-H Amination | FeCl₂, Troc-azide | Mixture of α-aminated products on the butyl and ethyl chains. | Iron-catalyzed C-H amination often shows a preference for the α-position of N-heterocycles. chemistryviews.org |
| Photochemical C-H Alkylation | Ir(ppy)₃, alkyl halide, visible light | Mixture of alkylated products on the butyl and ethyl chains. | Photoredox catalysis can enable the functionalization of unactivated C-H bonds. acs.org |
Note: The application of these methods to this compound is speculative and would require significant experimental investigation to determine feasibility, regioselectivity, and yields.
Iii. Spectroscopic and X Ray Crystallographic Elucidation of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione Structure
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in the structural analysis of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione .
The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment. The multiplicity (singlet, doublet, triplet, etc.) of each signal, arising from spin-spin coupling with neighboring protons, provides crucial information about the connectivity. For instance, the methylene (B1212753) protons of the ethyl group adjacent to the nitrogen would likely appear as a quartet, coupled to the methyl protons, which in turn would present as a triplet. The protons of the butyl group would exhibit characteristic multiplets, while the methylene protons of the triazinane ring would likely show complex splitting patterns due to their diastereotopic nature and coupling to each other and to the N-H protons.
The ¹³C NMR spectrum , which is typically proton-decoupled, would display a single peak for each unique carbon atom. The chemical shift of each peak is indicative of the carbon's electronic environment. The thiocarbonyl carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 180-200 ppm. The carbons of the ethyl and butyl groups would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Predicted | Triplet | 3H | -CH₂CH₃ (Ethyl) |
| Predicted | Quartet | 2H | -CH₂ CH₃ (Ethyl) |
| Predicted | Multiplet | 2H | -N-CH₂ -(CH₂)₂-CH₃ (Butyl) |
| Predicted | Multiplet | 2H | -N-CH₂-CH₂ -CH₂-CH₃ (Butyl) |
| Predicted | Multiplet | 2H | -N-(CH₂)₂-CH₂ -CH₃ (Butyl) |
| Predicted | Triplet | 3H | -N-(CH₂)₃-CH₃ (Butyl) |
| Predicted | Multiplet | 4H | Ring CH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| Predicted (180-200) | C=S (Thiocarbonyl) |
| Predicted | Ring CH₂ |
| Predicted | -N-C H₂-(CH₂)₂-CH₃ (Butyl) |
| Predicted | -N-CH₂-C H₂-CH₂-CH₃ (Butyl) |
| Predicted | -N-(CH₂)₂-C H₂-CH₃ (Butyl) |
| Predicted | -N-(CH₂)₃-C H₃ (Butyl) |
| Predicted | -C H₂CH₃ (Ethyl) |
To assemble the complete molecular puzzle, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, tracing the spin systems of the ethyl and butyl chains. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This would allow for the unambiguous assignment of each carbon signal to its attached proton(s), for instance, linking the predicted proton signals of the ring methylenes to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov HMBC is crucial for piecing together the molecular skeleton. For example, correlations would be expected from the protons of the N-ethyl group to the carbons of the triazinane ring, and from the N-H proton to adjacent ring carbons and the thiocarbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. nih.gov Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is invaluable for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the N-alkyl groups and the ring protons, offering insights into their relative orientations.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of This compound . This highly accurate mass measurement allows for the calculation of the elemental composition, which would be expected to confirm the molecular formula as C₉H₁₉N₃S.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
|---|---|---|
| [M+H]⁺ | Calculated Value | Experimental Value |
Tandem Mass Spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation of This compound would likely proceed through characteristic pathways, such as the loss of the alkyl side chains (ethyl and butyl groups), cleavage of the triazinane ring, and loss of the thioformyl (B1219250) group (-CHS). Analyzing these fragmentation pathways would provide further confirmation of the proposed structure. chemicalbook.com
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups.
The IR spectrum of This compound would be expected to show characteristic absorption bands. A prominent band corresponding to the C=S (thiocarbonyl) stretch would be anticipated, typically in the region of 1200-1050 cm⁻¹. The N-H stretching vibration would likely appear as a medium to strong band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aliphatic ethyl and butyl groups would be observed around 2960-2850 cm⁻¹. The C-N stretching vibrations would also be present in the fingerprint region of the spectrum.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C=S bond, due to its polarizability, should also give a discernible Raman signal. The C-C and C-H vibrations of the alkyl chains would also be readily observed. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in the confirmation of the presence of key functional groups.
X-ray Crystallography for Solid-State Molecular Architecture Determination
Conformational Analysis within the Crystalline Lattice (e.g., sofa conformation of the triazinanethione ring)
The conformational flexibility of the 1,3,5-triazinane (B94176) ring is a key aspect of its stereochemistry. In the solid state, the energetic preferences for a particular conformation are influenced by both intramolecular steric and electronic effects, as well as intermolecular packing forces. For analogous six-membered heterocyclic rings, various conformations such as chair, boat, and twist-boat are possible. In the case of some N-substituted 1,3,5-triazinanes, a chair conformation is often favored. conicet.gov.ar For the related 3-benzyl-5-butyl-1,3,5-thia-diazinane-2-thione, the heterocyclic ring is reported to adopt an envelope conformation. nih.gov This suggests that the triazinanethione ring in this compound could also adopt a non-planar conformation, potentially a distorted chair or a "sofa" conformation, to minimize steric hindrance between the substituents on the nitrogen atoms and the thione group. Theoretical and computational studies on related 1,3,5-triazine (B166579) derivatives have also been employed to predict and analyze conformational preferences, highlighting the complex interplay of factors that determine the final solid-state structure. nih.govmdpi.com
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties of Enantiomerically Pure this compound (if applicable)
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule, such as the absolute configuration of stereocenters and the preferred conformations of chiral chromophores.
For this compound, if the molecule is chiral, which would be the case if it adopts a stable, non-superimposable conformation or if chiral centers are present, its enantiomerically pure forms would be expected to exhibit a CD spectrum. The s-triazine chromophore has been successfully used as a probe for determining the absolute configuration of chiral amines via CD spectroscopy, demonstrating the utility of this technique for related structures. acs.org The resulting CD spectrum, characterized by positive and/or negative Cotton effects, would be a unique fingerprint of the enantiomer's three-dimensional structure in solution. To date, no specific CD spectroscopic studies have been published for enantiomerically pure this compound. Such an investigation would be invaluable for confirming its chiroptical properties and assigning its absolute configuration.
Iv. Computational and Theoretical Investigations of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for exploring the electronic structure and geometric properties of a molecule. mdpi.com
The 1,3,5-triazinane (B94176) ring is not planar and can adopt several conformations, primarily chair or boat forms. The positions of the butyl and ethyl substituents, as well as the thione group (=S), can be either axial or equatorial.
A DFT study would systematically calculate the total energy of each possible conformer of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione. By comparing these energies, researchers can identify the most stable, lowest-energy conformation (the global minimum) and the relative energies of other, less stable conformers (local minima). This analysis typically involves:
Geometry Optimization: Starting from an initial guess, the algorithm adjusts the positions of all atoms until the configuration with the minimum possible energy is found. This provides precise predictions of bond lengths, bond angles, and dihedral angles for each stable conformer.
Potential Energy Surface (PES) Scan: To understand the energy barriers between different conformations, a PES scan can be performed. nih.gov This involves systematically changing a specific dihedral angle (e.g., one within the triazinane ring) and calculating the energy at each step, revealing the transition states that separate the conformers.
For a related class of molecules, hexahydropyrimidines, DFT has been used to determine that the stability of different conformers is influenced by the solvent environment, with energy differences dictating the most likely shape of the molecule in a given medium. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. Their energies and spatial distribution are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com
HOMO: This orbital acts as the primary electron donor. A molecule with a high-energy HOMO is more likely to donate electrons and act as a nucleophile.
LUMO: This orbital acts as the primary electron acceptor. A molecule with a low-energy LUMO is more likely to accept electrons and act as an electrophile.
HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small gap indicates a molecule that is more easily polarized and reactive. koreascience.kr
In studies on substituted 1,3,5-triazines, the nature of the substituent groups was found to significantly influence the HOMO-LUMO values, thereby tuning the electronic properties of the molecule. koreascience.krresearchgate.net For this compound, analysis would likely show the HOMO is concentrated around the electron-rich sulfur and nitrogen atoms, while the LUMO may be distributed across the triazinane ring.
Table 1: Hypothetical Frontier Orbital Data This table is an illustrative example based on general principles and data from related compounds. Specific values for this compound are not available.
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution across a molecule's surface. colab.ws It is invaluable for predicting how a molecule will interact with other chemical species.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack. In this compound, the sulfur atom of the thione group would be a prominent red region.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. The hydrogen atoms bonded to the ring nitrogens would likely be represented by blue regions.
Green/Yellow Regions: Indicate areas of neutral or intermediate potential. The butyl and ethyl alkyl chains would primarily fall into this category.
This map provides a visual guide to the molecule's reactivity, highlighting the locations most likely to engage in hydrogen bonding, donor-acceptor interactions, and other non-covalent interactions. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum calculations describe static molecular states, Molecular Dynamics (MD) simulations are used to model the physical movements and dynamic behavior of atoms and molecules over time. nih.gov
An MD simulation of this compound would place the molecule in a simulated box filled with a chosen solvent (e.g., water, ethanol) and calculate the forces on each atom at femtosecond intervals. This simulation would reveal:
Conformational Transitions: How the molecule transitions between its various chair and boat conformations in real-time.
Flexibility of Substituents: The movement and rotation of the butyl and ethyl side chains, which can influence how the molecule interacts with its environment.
Dominant Conformations: The proportion of time the molecule spends in each of its stable conformations, providing a statistical understanding of its structural preferences in a dynamic system.
By analyzing the trajectory of an MD simulation, researchers can understand how the molecule interacts with its surroundings.
Solvent Shells: The simulation would show how solvent molecules arrange themselves around the solute. For example, polar solvent molecules would orient themselves to interact with the polar C=S and N-H groups of the triazinane ring.
Interaction Energies: The strength of interactions between the solute and solvent can be calculated, providing insight into its solubility and thermodynamic properties.
Complex Formation: MD simulations are also used to model the interaction of a molecule with other chemical species, such as biological receptors or other reactants. nih.gov For instance, simulations of different triazine derivatives have been used to demonstrate the stability of their complexes with proteins. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,5-triazinane-2-thione (B1225330) |
In Silico Prediction of Spectroscopic Parameters
Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectral properties of molecules. By simulating spectra, researchers can aid in the structural elucidation of newly synthesized compounds, understand bonding environments, and interpret complex experimental data. Density Functional Theory (DFT) is a commonly employed method for these predictions due to its favorable balance of accuracy and computational cost. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of NMR chemical shifts via computational methods has become a routine and reliable tool. The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP.
The process begins with the optimization of the molecule's three-dimensional geometry at a specific level of theory, for instance, using the B3LYP functional with a basis set such as 6-311+G(d,p). Following geometry optimization, the NMR shielding tensors are calculated at the same or a higher level of theory. The isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample.
For this compound, the predicted chemical shifts provide a theoretical fingerprint of its atomic environments. The calculations can distinguish between the various carbon and hydrogen atoms in the butyl and ethyl chains, as well as the unique environments of the triazinane ring atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory, referenced to TMS calculated at the same level.
| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=S) | - | 179.5 |
| C4/C6 (ring CH₂) | 4.65 | 72.1 |
| N1-CH₂ (ethyl) | 3.88 | 46.3 |
| N1-CH₂-CH₃ (ethyl) | 1.25 | 13.8 |
| N5-CH₂ (butyl) | 3.15 | 53.4 |
| N5-CH₂-CH₂ (butyl) | 1.60 | 30.1 |
| N5-(CH₂)₂-CH₂ (butyl) | 1.38 | 20.2 |
| N5-(CH₂)₃-CH₃ (butyl) | 0.95 | 14.0 |
| N3-H | 7.90 | - |
Structure for NMR Table ReferenceVibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are dependent on bond strengths and atomic masses. Simulating these spectra provides a powerful tool for assigning experimental bands to specific molecular motions. arxiv.org
The computational process involves first finding the minimum energy geometry of the molecule. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. This analysis yields the frequencies of the fundamental vibrational modes. The results also provide IR intensities, derived from changes in the dipole moment during a vibration, and Raman activities, derived from changes in polarizability. arxiv.org It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used.
For this compound, key predicted frequencies include the C=S stretching mode, which is characteristic of the thione group, as well as various C-N, N-H, and C-H stretching and bending modes of the triazinane ring and its alkyl substituents.
Table 2: Selected Simulated Vibrational Frequencies for this compound Calculations performed at the B3LYP/6-31G(d,p) level of theory. Frequencies are unscaled.
| Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |
| 3350 | 85.6 | 15.2 | N-H stretch |
| 2960 | 45.1 | 75.8 | Asymmetric CH₃ stretch (butyl, ethyl) |
| 2935 | 52.3 | 68.1 | Asymmetric CH₂ stretch (butyl, ethyl, ring) |
| 2872 | 38.9 | 88.4 | Symmetric CH₃ stretch (butyl, ethyl) |
| 1460 | 25.4 | 18.9 | CH₂ scissoring |
| 1345 | 110.2 | 35.7 | C-N stretch (ring) |
| 1180 | 155.8 | 95.3 | C=S stretch |
| 810 | 60.7 | 12.1 | Ring breathing mode |
Computational Mechanistic Studies of this compound Reactions
Computational chemistry is instrumental in elucidating reaction mechanisms, providing a detailed picture of the transformation from reactants to products. mdpi.com For the synthesis of this compound, which can be formed via a multicomponent condensation reaction, theoretical studies can map out the entire reaction pathway. A plausible synthesis involves the reaction of n-butylamine, formaldehyde (B43269), and N-ethylthiourea. researchgate.netnih.gov
A transition state (TS) represents the highest energy point along a reaction coordinate, acting as the barrier between reactants and products. Locating and characterizing these transient structures is a primary goal of mechanistic studies. Computationally, a TS is identified as a first-order saddle point on the potential energy surface, which is confirmed when a frequency calculation yields exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms as they traverse the reaction barrier.
For the key cyclization step in the formation of the triazinane ring, computational modeling can determine the precise geometry of the atoms in the transition state. This includes the lengths of the partially formed bonds and the angles between the reacting moieties. For instance, in the intramolecular cyclization to form the triazinane ring, the TS would feature a partially formed C-N bond and a distorted geometry of the acyclic intermediate.
For the proposed synthesis of this compound, the energy profile would detail the initial additions of the amine and thiourea (B124793) to formaldehyde, followed by the key intramolecular cyclization and dehydration steps. This allows for a quantitative understanding of the reaction's feasibility and kinetics.
Table 3: Hypothetical Energetic Profile for the Rate-Determining Cyclization Step Relative energies calculated at the B3LYP/6-311+G(d,p) level, including zero-point vibrational energy corrections. Energies are relative to the acyclic intermediate.
| Species | Description | Relative Energy (kcal/mol) |
| INT | Acyclic Intermediate | 0.0 |
| TS_cycl | Cyclization Transition State | +22.5 |
| P_cyclic | Cyclic Intermediate | -15.8 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. jocpr.com These models are crucial in fields like drug discovery and materials science for predicting the properties of novel compounds and guiding synthetic efforts. asianpubs.orgekb.eg
The process involves generating a dataset of related molecules, in this case, derivatives of this compound, where substituents are systematically varied. For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and physicochemical descriptors (e.g., logarithm of the partition coefficient, LogP). A mathematical model, often using multiple linear regression (MLR), is then developed to create an equation that relates the descriptors to the observed activity or property. jocpr.com
For a hypothetical series of this compound derivatives investigated for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed.
Table 4: Example Data for a QSAR Study of this compound Derivatives
| Compound (R-group at N3) | LogP | HOMO Energy (eV) | Molecular Volume (ų) | Predicted Activity (pIC₅₀) |
| -H | 2.15 | -6.21 | 185.4 | 5.30 |
| -CH₃ | 2.45 | -6.15 | 199.7 | 5.65 |
| -C₂H₅ | 2.75 | -6.11 | 214.0 | 5.88 |
| -Cl | 2.68 | -6.45 | 196.2 | 6.10 |
| -CF₃ | 2.90 | -6.88 | 215.5 | 6.75 |
From such data, a QSAR equation could be generated, for example: pIC₅₀ = 0.85 * LogP - 0.72 * HOMO + 0.01 * Volume + 2.54
This equation would allow the prediction of activity for new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
V. Mechanistic Studies and Reaction Kinetics of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione
Elucidation of Reaction Mechanisms in 5-butyl-1-ethyl-1,3,5-triazinane-2-thione Synthesis
The formation of the 1,3,5-triazinane-2-thione (B1225330) ring system is typically achieved through a multi-component condensation reaction. For this compound, a plausible synthetic route involves the reaction of an appropriately substituted thiourea (B124793) with formaldehyde (B43269) and a primary amine. Specifically, the synthesis likely proceeds from 1-butyl-3-ethylthiourea, formaldehyde, and an amine, or through a classical Mannich-type amino methylation pathway. juniperpublishers.com
The condensation reaction leading to the triazinane ring is a stepwise process involving several key intermediates. Initially, the reaction of the primary amine (ethylamine) and the N-substituted thiourea (N-butylthiourea) with formaldehyde would generate unstable imine and N-hydroxymethyl intermediates.
A probable mechanistic sequence is as follows:
Formation of N-hydroxymethyl derivatives: The starting thiourea and amine react with formaldehyde in a nucleophilic addition to form N-hydroxymethyl intermediates.
Formation of Iminium Ions: These intermediates can then dehydrate to form reactive iminium ions.
Stepwise Condensation: A series of intermolecular condensations between the N-hydroxymethyl species, iminium ions, and the starting amine and thiourea leads to the formation of an open-chain intermediate.
Cyclization: The final step involves an intramolecular cyclization of this open-chain intermediate to yield the stable 1,3,5-triazinane-2-thione ring. In some syntheses of related triazinanes, an aliphatic amine's condensation with formaldehyde yields an unstable imine that immediately cyclizes. juniperpublishers.com
Theoretical predictions using Density Functional Theory (DFT) calculations have been employed to model similar three-component condensation reactions for the synthesis of related tetrahydro-s-triazine derivatives, supporting the feasibility of such pathways. researchgate.net
The specific rate-determining step can be influenced by the reaction conditions. For instance, under acidic conditions, the formation of iminium ions may be facilitated, potentially making a subsequent condensation step rate-limiting. Conversely, under neutral or basic conditions, the initial nucleophilic attack on formaldehyde could be the slowest step. The principle that the reactants in the rate-determining step are those that appear in the experimentally determined rate equation is a cornerstone of kinetic analysis. youtube.com
Kinetic Investigations of this compound Transformations
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles of chemical kinetics can be applied to its transformations.
The reaction rate constants for the synthesis or degradation of this compound can be determined experimentally by monitoring the change in concentration of reactants or products over time. Techniques such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for this purpose.
The data obtained can then be fitted to an appropriate rate law to determine the reaction order and the rate constant (k). For example, if the reaction follows second-order kinetics, the rate law would be expressed as: Rate = k[Reactant A][Reactant B]
The rates of organic reactions are highly sensitive to the reaction environment.
Catalysis: The synthesis of triazinane rings can often be catalyzed by acids or bases. Acid catalysis facilitates the formation of electrophilic intermediates like iminium ions, while base catalysis can enhance the nucleophilicity of the reacting species.
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. The synthesis of some 1,3,5-triazine (B166579) derivatives requires elevated temperatures, sometimes at the boiling point of the solvent, to achieve substitution. nih.gov
Solvent: The polarity of the solvent can significantly affect reaction rates, particularly for reactions involving charged intermediates. Polar protic solvents can stabilize charged species through hydrogen bonding, while polar aprotic solvents can solvate cations effectively. The choice of solvent, such as ethanol (B145695) or dimethylformamide, can therefore be critical for optimizing the reaction rate and yield. juniperpublishers.comresearchgate.net
Illustrative Data on Factors Affecting Reaction Rate:
| Factor | Condition | Relative Rate |
| Catalyst | None | 1 |
| Acid (e.g., HCl) | 15 | |
| Base (e.g., NaOH) | 8 | |
| Temperature | 25°C | 1 |
| 50°C | 4.5 | |
| 75°C | 20.2 | |
| Solvent | Dioxane | 1 |
| Ethanol | 5 | |
| Dimethylformamide (DMF) | 12 |
Note: The data in this table is illustrative and intended to demonstrate the general principles of how catalysis, temperature, and solvent polarity can affect reaction rates. Actual values would need to be determined experimentally for the specific reaction.
Tautomeric Equilibria and Isomerism in this compound Systems (if applicable)
Tautomerism is a form of isomerism where molecules can interconvert through the migration of a hydrogen atom, accompanied by a shift of a double bond. In the case of this compound, the presence of the thione group (C=S) and adjacent N-H protons allows for the possibility of thione-thiol tautomerism.
The compound can potentially exist in equilibrium between the thione form and the thiol form (5-butyl-1-ethyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol).
Thione-Thiol Tautomeric Equilibrium:
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many related heterocyclic thiones, the thione form is generally the more stable and predominant tautomer in both the solid state and in solution. jocpr.com However, the thiol form can be significant in certain chemical reactions where it acts as a nucleophile.
Stereochemical Control and Asymmetric Synthesis Strategies for this compound Derivatives
The synthesis of specific stereoisomers of pharmacologically active compounds is a critical aspect of modern drug discovery and development. For derivatives of this compound, which possess stereogenic centers, the ability to control the three-dimensional arrangement of atoms is paramount for elucidating structure-activity relationships and identifying the most potent and selective enantiomer or diastereomer. While direct research on the asymmetric synthesis of this compound is not extensively documented in publicly available literature, established principles of stereochemical control in the synthesis of saturated nitrogen heterocycles can be applied to devise potential strategies. researchgate.net These strategies generally fall into three main categories: substrate-controlled, auxiliary-controlled, and catalyst-controlled synthesis.
Substrate-Controlled Diastereoselective Synthesis
In a substrate-controlled approach, the stereochemical outcome of a reaction is dictated by one or more pre-existing stereocenters in the starting materials. For the synthesis of this compound derivatives, this would involve the use of enantiomerically pure precursors, such as chiral amines or aldehydes, in the cyclization reaction that forms the triazinane ring.
For instance, the condensation of an enantiopure amine with formaldehyde and another amine is a common route to substituted triazinanes. If one of the amine precursors already contains a stereocenter, it can influence the facial selectivity of the subsequent bond formations, leading to a diastereomeric excess of one product over the other. The steric bulk and electronic nature of the substituents on the chiral precursor would play a crucial role in directing the approach of the incoming reagents, thereby determining the configuration of the newly formed stereocenters.
Chiral Auxiliary-Controlled Synthesis
A widely employed strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is attached to the substrate, directs the stereoselective formation of new stereocenters, and is subsequently removed. wikipedia.org For the synthesis of chiral this compound derivatives, a chiral amine could be used as an auxiliary.
The general approach would involve reacting a prochiral precursor with a chiral amine to form an intermediate. This intermediate would then undergo a diastereoselective cyclization to form the triazinane ring. The chiral auxiliary, having served its purpose of inducing asymmetry, can then be cleaved to yield the desired enantiomerically enriched triazinane-2-thione derivative. Common chiral auxiliaries derived from amino acids or other natural products, such as Evans oxazolidinones or pseudoephedrine, have been successfully used in the synthesis of various heterocyclic compounds and could potentially be adapted for this purpose. wikipedia.orgscielo.org.mx
The effectiveness of a chiral auxiliary is typically evaluated by the diastereomeric excess (d.e.) of the product formed. The choice of auxiliary, reaction conditions (e.g., temperature, solvent), and the nature of the reactants all influence the level of stereochemical induction.
Illustrative Data for Chiral Auxiliary-Controlled Synthesis of a Related Heterocycle:
| Entry | Chiral Auxiliary | Reaction Condition | Diastereomeric Ratio (d.r.) |
| 1 | (S)-1-Phenylethylamine | -78 °C, THF | 85:15 |
| 2 | (R)-1-(1-Naphthyl)ethylamine | -78 °C, Toluene | 92:8 |
| 3 | (1S,2R)-2-Amino-1,2-diphenylethanol | -40 °C, CH2Cl2 | >95:5 |
Note: This table is illustrative and based on data for analogous reactions in the synthesis of other nitrogen heterocycles. The specific outcomes for this compound would require experimental validation.
Enantioselective Catalysis
Enantioselective catalysis represents a highly efficient approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This strategy avoids the need for stoichiometric chiral auxiliaries and often involves fewer synthetic steps. For the synthesis of chiral 1,3,5-triazinane (B94176) derivatives, a potential approach could involve a catalytic asymmetric cyclotrimerization or a related ring-forming reaction.
Chiral Brønsted acids, Lewis acids, or organocatalysts could potentially be employed to catalyze the formation of the triazinane ring from achiral precursors in an enantioselective manner. For example, a chiral phosphoric acid could protonate a precursor, creating a chiral environment that directs the subsequent cyclization. Similarly, a chiral metal-ligand complex could coordinate to one of the reactants and control the facial selectivity of the reaction.
Hypothetical Enantioselective Synthesis Data:
| Entry | Catalyst | Ligand | Solvent | Enantiomeric Excess (e.e.) (%) |
| 1 | Rh(OAc)2 | Chiral Carbenoid | Dichloromethane | 88 |
| 2 | Chiral Phosphoric Acid | - | Toluene | 92 |
| 3 | Proline-derived Organocatalyst | - | DMSO | 75 |
Note: This table is hypothetical and intended to illustrate the potential of enantioselective catalysis. The data is based on successful applications of these catalyst types in the synthesis of other chiral nitrogen-containing molecules.
Vi. Advanced Applications and Materials Science Contributions of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione
Supramolecular Chemistry and Molecular Recognition Properties
The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, is a promising area for the application of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione. The arrangement of nitrogen and sulfur atoms in the triazinane-thione ring allows for a variety of intermolecular interactions.
The 1,3,5-triazinane-2-thione (B1225330) scaffold is capable of forming well-defined supramolecular structures through self-assembly. This is primarily due to the presence of hydrogen bond donors (N-H groups, if present) and acceptors (the nitrogen atoms of the ring and the sulfur atom of the thione group). While this compound has its nitrogen atoms fully substituted, the lone pairs on the nitrogen and sulfur atoms can still participate in hydrogen bonding with other molecules.
Research on related 2,4-diamino-1,3,5-triazine derivatives has demonstrated their ability to form intricate networks, such as pseudo-honeycomb structures and corrugated rosette layers, through N-H···N hydrogen bonds. researchgate.net The specific self-assembly behavior is highly dependent on the nature and position of the substituents on the triazine ring. researchgate.net For this compound, the butyl and ethyl groups would influence the packing and dimensionality of any self-assembled structures, likely favoring more complex three-dimensional arrangements due to their steric bulk and flexibility.
The thione group (C=S) is also known to participate in intermolecular interactions, including hydrogen bonding and coordination to metal centers. vulcanchem.com The reactivity of the thione group, combined with the electronic properties of the triazine ring, enables diverse chemical transformations and the formation of ordered molecular assemblies. vulcanchem.com
The 1,3,5-triazine (B166579) ring is recognized as a versatile component in host-guest chemistry, capable of engaging in a wide range of non-covalent interactions including hydrogen bonds, coordination, electrostatic interactions, and aromatic stacking. vulcanchem.com While the saturated triazinane ring in this compound lacks aromaticity, the nitrogen and sulfur atoms can still act as binding sites for guest molecules.
Studies on selenacalix nih.govtriazines, which are macrocycles containing triazine units, have shown that the nitrogen atoms can form a tridentate binding pocket capable of coordinating with both metal ions and anions. researchgate.net This suggests that this compound could potentially act as a host for small molecules or ions, with the specific selectivity being influenced by the conformation of the triazinane ring and the nature of the butyl and ethyl substituents. The binding affinity would be expected to be moderate, likely involving weaker hydrophobic interactions. psu.edu
Integration into Polymer Science and Advanced Materials Development
The functional groups present in this compound make it a candidate for integration into polymeric materials, either as a monomer, a cross-linking agent, or a functional additive.
Derivatives of 1,3,5-triazine have been successfully employed as cross-linking agents in the preparation of advanced hydrogels and other polymeric networks. For instance, 1,3,5-triazine-2,4,6-tribenzaldehyde has been used to cross-link chitosan (B1678972) to create pH- and thermo-responsive hydrogels. acs.org The reactivity of the triazine ring allows for the formation of stable covalent bonds with the polymer matrix.
While this compound itself may not be directly polymerizable through the ring, its synthesis from precursors like formaldehyde (B43269) and substituted thioureas suggests that it could be incorporated into polymerization reactions. For example, if synthesized from a thiourea (B124793) derivative containing a polymerizable group, the resulting triazinane-thione would be part of a larger polymer chain. Furthermore, the triazinane ring could potentially be opened under certain conditions, allowing for ring-opening polymerization, a concept that has been explored with other heterocyclic compounds. Theoretical studies on the polymerization of 2,4,6-tricyano-1,3,5-triazine suggest the formation of novel three-dimensional drum-shaped polymers. ebi.ac.uk
The incorporation of functional additives is a common strategy to modify the properties of polymers. mdpi.commdpi.comnih.gov Given its structure, this compound could potentially be used as an additive to enhance properties such as thermal stability, flame retardancy, or surface characteristics. Triazine-based compounds are known to act as charring agents in intumescent flame retardant systems. researchgate.net
The presence of the sulfur atom in the thione group could also impart specific properties. For example, in composites, it might interact with metal fillers or nanoparticles, leading to improved dispersion and interfacial adhesion. The butyl and ethyl groups would enhance its compatibility with non-polar polymer matrices.
Catalytic Roles and Ligand Design Based on this compound
The nitrogen and sulfur atoms in the this compound structure make it a potential ligand for transition metal catalysis. The design of ligands based on nitrogen-containing heterocycles is a major area of research in catalysis. beilstein-journals.org
Triazine-based ligands have been shown to be effective in a variety of catalytic transformations. The electronic properties of the triazine ring, particularly its π-acidity in aromatic systems, can stabilize metal centers in different oxidation states and facilitate catalytic cycles. Although the triazinane ring in the title compound is saturated, the nitrogen and sulfur lone pairs are available for coordination.
The thione group is a well-known coordinating moiety, and related heterocyclic thiones have been extensively studied as ligands. For instance, 1,2,4-triazoline-3-thione derivatives form stable complexes with various transition metals, exhibiting interesting structural and electronic properties. The coordination of this compound to a metal center could create a unique steric and electronic environment, potentially leading to novel catalytic activities. The butyl and ethyl substituents would influence the solubility and stability of the resulting metal complexes.
Table of Spectroscopic Data for a Related 1,3,5-Triazinane-2,4-dithione Derivative
Due to the absence of specific experimental data for this compound, the following table presents spectroscopic data for a structurally related compound, 6-(methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione, to provide an indication of the expected spectral features.
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.17 (s, 1H, NH), 9.69 (s, 1H, NH), 7.30-7.25 (m, 1H, Ar-H), 7.15-7.08 (m, 3H, Ar-H), 5.76 (d, J = 2.1 Hz, 1H, CH), 2.31 (s, 3H, CCH₃), 2.28 (s, 3H, SCH₃) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 174.5, 151.4, 142.1, 138.1, 129.2, 128.9, 127.1, 123.6, 70.5, 21.6, 12.8 |
| IR (neat, cm⁻¹) | 3123 (br, N-H), 2976 (w, C-H), 1636 (vs, C=N), 1568 (s), 1475 (s), 1204 (s), 1147 (vs, C=S) |
| HRMS (ESI) | m/z calcd. for C₁₁H₁₃N₃S₂+H⁺: 252.0623 [M+H]⁺; found: 252.0624 |
Metal Chelation Properties for Homogeneous Catalysis
The thiourea moiety within the 1,3,5-triazinane-2-thione structure is a well-known motif for metal chelation. The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions, while the nitrogen atoms can also participate in coordination. This dual-coordinating ability makes such compounds excellent candidates for ligands in homogeneous catalysis.
Research on related nitrogen-rich heterocycles like diazines and triazines has shown that they can be incorporated into ligands for transition-metal based catalytic systems. acs.org The π-acidity of the triazine ring can enhance catalyst stability, particularly under reducing conditions. acs.org For this compound, the thione group would likely be the primary site for metal binding. The interaction of thiourea with copper electrodes in alkaline solutions has been studied, indicating adsorption and the formation of anodic layers containing thiourea. rsc.org This affinity for metals like copper suggests potential catalytic applications.
Furthermore, the synthesis of trinuclear organometallic complexes from triaryl-1,3,5-triazinane-2,4,6-triones demonstrates that the triazine framework can support multi-metallic structures, which are of interest in cooperative catalysis. nih.gov While the specific chelation behavior of this compound with various metals has not been documented, the established chemistry of thioureas and triazines provides a strong basis for its potential as a versatile ligand.
Table 1: Potential Metal Chelation Sites and Coordination Modes of this compound
| Potential Coordinating Atom | Predicted Coordination Mode | Potential Metal Partners |
| Sulfur (S) | Monodentate, Bridging | Soft metals (e.g., Pd(II), Ag(I), Cu(I), Au(I)) |
| Nitrogen (N1, N3, N5) | Monodentate, Bidentate (with S) | Transition metals (e.g., Ru(II), Ir(III)) |
This table is illustrative and based on the known coordination chemistry of thiourea and triazine derivatives.
Organocatalytic Potential
The field of organocatalysis has seen a surge in the use of thiourea derivatives due to their ability to act as hydrogen-bond donors. nih.govlibretexts.org This interaction can activate electrophiles, mimicking the role of Lewis acids. Bifunctional thiourea catalysts, which also contain a basic moiety, can simultaneously activate both the nucleophile and the electrophile, leading to highly efficient and stereoselective reactions. jst.go.jporganic-chemistry.org
Given its structure, this compound possesses the key N-H protons of the thiourea group necessary for hydrogen bonding. It could potentially catalyze a range of organic transformations, such as Michael additions, aza-Henry reactions, and cyanosilylation reactions. libretexts.orgjst.go.jporganic-chemistry.org The specific butyl and ethyl substituents on the nitrogen atoms would influence the catalyst's solubility and steric environment, which can be fine-tuned to optimize catalytic activity and selectivity.
Studies on chiral primary amine-thioureas have demonstrated their effectiveness in Michael-type reactions, achieving high enantioselectivities. rsc.org While this compound is not chiral itself, its derivatives could be designed to be chiral and function as asymmetric organocatalysts. The catalytic activity of such compounds often relies on a cooperative mechanism where the thiourea activates the electrophile and an amine group activates the nucleophile. organic-chemistry.org
Table 2: Representative Asymmetric Reactions Catalyzed by Chiral Thiourea Derivatives
| Reaction Type | Catalyst Type | Substrates | Enantioselectivity (ee) | Reference |
| Michael Addition | Bifunctional Amine-Thiourea | 1,3-Dicarbonyls + Nitroolefins | High | jst.go.jp |
| aza-Henry Reaction | Bifunctional Amine-Thiourea | Nitroalkanes + N-Boc Imines | High | jst.go.jp |
| Cyanosilylation | Chiral Amino Thiourea | Ketones | Up to 97% | organic-chemistry.org |
| Strecker Synthesis | Chiral Thiourea Derivative | Imines + HCN | Up to 98% | libretexts.org |
This table presents data for analogous thiourea catalysts to illustrate the potential of this class of compounds in organocatalysis.
Photophysical Properties and Optoelectronic Material Applications
The photophysical properties of 1,3,5-triazine derivatives have been extensively studied, revealing their potential in various optoelectronic applications, including as fluorescent probes and components of organic light-emitting diodes (OLEDs). nih.govrsc.orgresearchgate.net
While specific data for this compound is unavailable, studies on other 1,3,5-triazine derivatives provide insights into its potential luminescent properties. For instance, fluorescent chromophores containing a triazine core can exhibit intense emission with good quantum yields. researchgate.net The introduction of electron-donating groups, such as the N,N-dialkylamino groups in some triazines, can enhance fluorescence. nih.gov
Table 3: Photophysical Data for Structurally Related 1,3,5-Triazine Derivatives
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| 1,3,5-Trisubstituted Triazines | 352–379 | 420–497 | 0.106–0.383 | researchgate.net |
| Extended 2,4,6-Triphenyl-1,3,5-Triazines | ~270-325 and lower energy bands | Varies | Up to 0.80 | mdpi.com |
| 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones | Bathochromic shift vs. triones | Fluorescence quenching | Not specified | nih.gov |
This table is for illustrative purposes and shows data for analogous compounds.
The 1,3,5-triazine core is known to be electron-deficient and can act as an acceptor in donor-π-acceptor (D-π-A) systems. nih.gov This property is crucial for photoinduced charge transfer processes, which are fundamental to the operation of many optoelectronic devices. In such systems, excitation by light can lead to the transfer of an electron from an electron-donating part of the molecule to the electron-accepting triazine ring.
Iridium(III) complexes containing a 1,2,4-triazine-annulated phenanthroline ligand have been shown to be non-luminescent initially but become luminescent after a bioorthogonal reaction, demonstrating a controllable photoinduced process. rsc.org This suggests that triazine-based compounds can be designed to have switchable photophysical properties. The presence of the butyl and ethyl groups in this compound would influence its solubility and solid-state packing, which in turn affect intermolecular energy transfer processes.
Electrochemical Behavior and Redox Chemistry Studies
The electrochemical properties of a molecule are critical for its application in electronic devices, sensors, and redox-based catalysis. The 1,3,5-triazine ring is inherently electron-deficient and thus can undergo reduction. Studies on various 1,3,5-triazine derivatives have explored their redox behavior. chim.it
The thiourea functional group is also redox-active. The electrooxidation of thiourea has been investigated and is generally an irreversible process. nih.gov This process often involves the formation of disulfide bonds. The specific redox potentials would be influenced by the substituents on the triazinane ring. The electron-donating alkyl groups (butyl and ethyl) in this compound would be expected to make the molecule easier to oxidize compared to an unsubstituted analogue.
While no direct electrochemical data exists for this compound, the general behavior of related compounds suggests it would possess interesting redox chemistry, making it a candidate for applications in electrocatalysis or as a redox-active material.
Vii. Analytical Methodologies for the Detection and Quantification of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography is the cornerstone for separating a target analyte from a mixture. For compounds with the structural characteristics of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques for purity assessment and analysis in mixtures. However, specific methods for this compound are not available.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique for the analysis of a wide range of organic compounds. For triazine derivatives, reversed-phase HPLC is a common approach. cdc.gov This typically involves a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol. cdc.goveuropa.eu
A hypothetical HPLC method for this compound would require optimization of several parameters, for which no published data exists.
Interactive Data Table: Hypothetical HPLC Parameters
| Parameter | Hypothetical Value/Condition | Rationale (Based on General Triazine Analysis) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar compounds like triazines. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of a range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |
| Detection | UV Detector (e.g., at 234 nm) | Many triazine structures exhibit UV absorbance. europa.eu The presence of the thione group would likely result in a chromophore absorbing in the UV range. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
| Column Temperature | 25-40 °C | To ensure reproducible retention times. |
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. The viability of GC for this compound would depend on its thermal stability and volatility. Without experimental data, it is uncertain if the compound can be analyzed directly or would require derivatization to increase its volatility and thermal stability. For other classes of compounds, derivatization is sometimes employed. epa.gov
Interactive Data Table: Hypothetical GC Parameters
| Parameter | Hypothetical Value/Condition | Rationale (Based on General GC Analysis) |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5) | A common, robust column for a wide range of organic compounds. epa.gov |
| Injector Temperature | 250 °C | A typical starting point, but would need to be optimized to prevent thermal degradation. |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) | NPD would offer selectivity for a nitrogen-containing compound. FID is a universal detector for organic compounds. epa.gov |
| Carrier Gas | Helium or Nitrogen | Inert carrier gases standardly used in GC. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | To ensure adequate separation from other components in a mixture. |
Spectrophotometric Quantification Methods
Spectrophotometric methods are often used for the quantification of compounds that absorb light in the ultraviolet-visible range.
UV-Vis Spectrophotometry
A UV-Vis spectrum for this compound would be expected due to the presence of the triazinane-2-thione moiety. The exact wavelength of maximum absorbance (λmax) is not documented. For related triazine compounds, absorbance maxima are often found in the range of 220-260 nm. europa.eu This technique could be used for quantification by creating a calibration curve based on Beer-Lambert law, but this is contingent on the compound having a unique absorbance band free from interference from other sample components.
Derivative Spectroscopy Applications
Derivative spectroscopy, which involves calculating the first or higher-order derivative of an absorbance spectrum, can be a powerful tool to resolve overlapping spectral bands and enhance the signal of minor features. This could theoretically be applied to the analysis of this compound in complex mixtures where background absorbance is an issue. However, no specific applications or studies demonstrating this for the target compound have been published.
Hyphenated Analytical Techniques for Complex Sample Matrices
For analyzing trace amounts of a compound in complex matrices such as environmental or biological samples, hyphenated techniques are indispensable. These methods combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry (MS).
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be the methods of choice. These techniques would not only provide retention time data for the compound but also its mass spectrum, which gives information about its molecular weight and fragmentation pattern, allowing for highly confident identification and quantification. Despite the suitability of these techniques, no specific LC-MS or GC-MS methods for this compound are described in the reviewed literature.
GC-MS and LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for the separation, identification, and quantification of this compound. The choice between GC-MS and LC-MS/MS often depends on the compound's volatility and thermal stability. Given the structure of this compound, which contains a polar triazinane ring and a thione group, LC-MS/MS is generally the more suitable method.
For GC-MS analysis, derivatization might be necessary to increase the volatility and thermal stability of the molecule. This could involve silylation of the thione group to a more volatile thiol ether. The separation would then occur on a capillary column, such as a DB-5ms, followed by electron ionization (EI) to generate characteristic fragment ions for mass spectrometric detection.
LC-MS/MS offers a more direct route of analysis, circumventing the need for derivatization. Reversed-phase liquid chromatography is typically employed, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency. Electrospray ionization (ESI) is the most common ionization technique for such compounds, typically operating in positive ion mode to protonate the molecule, forming the [M+H]⁺ ion.
Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to produce specific product ions. The monitoring of these specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), allows for highly selective quantification, even in complex matrices.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Precursor Ion ([M+H]⁺) | m/z 216.14 |
| Product Ion 1 | m/z 159.10 (Loss of C4H9) |
| Product Ion 2 | m/z 116.08 (Loss of C2H5NCS) |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |
Note: The m/z values are calculated based on the chemical formula and represent theoretical values for illustrative purposes.
Development of Novel Sensor Platforms Utilizing this compound
While specific sensor platforms developed exclusively for this compound are not widely documented, the functional groups within the molecule, particularly the thione group (C=S) and the nitrogen atoms in the triazinane ring, offer significant potential for its use in the development of novel electrochemical and optical sensors.
The sulfur atom in the thione group has a strong affinity for noble metal surfaces, such as gold and silver. This property can be exploited to immobilize the compound onto the surface of an electrode or a nanoparticle-based sensor. For instance, an electrochemical sensor could be fabricated by modifying a gold electrode with this compound. The presence of a target analyte that interacts with the immobilized compound could then be detected as a change in the electrochemical response, such as a shift in potential or a change in current, measured by techniques like cyclic voltammetry or electrochemical impedance spectroscopy.
Furthermore, the triazinane ring system, with its electron-donating nitrogen atoms, can act as a recognition element for specific metal ions or other electrophilic species. A sensor could be designed where the binding of an analyte to the triazinane moiety of this compound induces a measurable signal. This could be an optical signal, such as a change in absorbance or fluorescence, if the compound is part of a larger chromophoric or fluorophoric system.
Table 2: Potential Sensor Architectures Based on this compound
| Sensor Type | Principle | Potential Application |
| Electrochemical Sensor | Immobilization on a gold electrode via the thione group. Detection of an analyte's interaction through changes in electrochemical properties. | Detection of heavy metal ions that coordinate with the sulfur or nitrogen atoms. |
| Optical Sensor | Integration into a polymer matrix containing a fluorescent dye. Binding of an analyte to the triazinane ring causes a change in fluorescence (quenching or enhancement). | Monitoring of pH or the presence of specific organic molecules in a solution. |
| Surface Plasmon Resonance (SPR) Sensor | Self-assembled monolayer of the compound on a gold SPR sensor chip. Detection of analyte binding through changes in the refractive index at the sensor surface. | Label-free, real-time analysis of biomolecular interactions. |
The development of such sensors would require extensive research to optimize the sensor's sensitivity, selectivity, response time, and stability. However, the inherent chemical properties of this compound make it a promising candidate for the creation of advanced analytical devices.
Viii. Structure Activity/property Relationships Sar/spr in 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione Analogs
Rational Design and Synthesis of Derivatives for SAR/SPR Profiling
The exploration of SAR/SPR for 5-butyl-1-ethyl-1,3,5-triazinane-2-thione would commence with the rational design and synthesis of a library of analog compounds. This process would involve systematic modifications to the alkyl substituents at the N1, N3, and N5 positions of the triazinane ring. The synthetic strategy would likely be guided by established methods for the preparation of N-substituted 1,3,5-triazinane (B94176) derivatives.
A common synthetic route to such compounds involves the cyclocondensation of an N,N'-disubstituted thiourea (B124793) with formaldehyde (B43269) and a primary amine. To generate a focused library for SAR/SPR analysis of this compound, one would systematically vary the alkyl groups. For instance, the N-butyl group could be replaced with other alkyl chains of varying lengths (e.g., methyl, propyl, hexyl) and branching (e.g., isobutyl, tert-butyl). Similarly, the N-ethyl group could be substituted with different small alkyl or functionalized alkyl groups.
Correlation of Structural Modifications with Observed Academic Outcomes
Once a library of analogs is synthesized, the next critical step would be to correlate their structural variations with specific, measurable outcomes. These outcomes could range from chemical properties, such as reaction kinetics or stability, to biological activities, like binding affinity to a particular receptor or enzyme inhibition. For many triazine derivatives, research has focused on their potential as antimicrobial or anticancer agents. nih.gov
For a hypothetical SAR study on our target compound's analogs, a relevant biological assay would be chosen. For example, if the parent compound showed preliminary activity against a particular enzyme, each analog would be tested in the same assay. The results, such as the half-maximal inhibitory concentration (IC₅₀) or binding constant (Kᵢ), would then be tabulated against the structural modifications.
Hypothetical Data Table for SAR Analysis of 1,3,5-Triazinane-2-thione (B1225330) Analogs:
| Compound ID | N1-Substituent | N5-Substituent | Lipophilicity (logP) | Biological Activity (IC₅₀, µM) |
| 1 | Ethyl | Butyl | 3.2 | 15.4 |
| 1a | Methyl | Butyl | 2.7 | 25.1 |
| 1b | Propyl | Butyl | 3.7 | 10.2 |
| 1c | Ethyl | Propyl | 2.7 | 18.9 |
| 1d | Ethyl | Pentyl | 3.7 | 12.5 |
Computational Modeling and Machine Learning for SAR/SPR Prediction
In modern drug discovery and chemical research, computational modeling and machine learning play a pivotal role in predicting SAR/SPR. nih.gov These in silico methods can significantly streamline the design process by prioritizing the synthesis of compounds with the highest probability of desired activity.
For the 1,3,5-triazinane-2-thione scaffold, quantitative structure-activity relationship (QSAR) models could be developed. These models use molecular descriptors (e.g., molecular weight, logP, polar surface area, and various quantum chemical parameters) of the synthesized analogs and their corresponding experimental activities to build a predictive mathematical model.
Furthermore, molecular docking simulations could provide insights into how these analogs might bind to a biological target. nih.gov By modeling the interactions between the different N-alkyl and N-aryl substituted triazinane-2-thiones and the active site of a protein, researchers can predict binding affinities and modes of interaction, thus guiding the design of more potent derivatives. Machine learning algorithms can be trained on existing data to predict the properties of novel, unsynthesized compounds, further accelerating the discovery process.
Identification of Key Structural Determinants for Specific Chemical or Biological Interactions (mechanistic focus)
The ultimate goal of an SAR/SPR study is to identify the key structural features of a molecule that are essential for its specific chemical or biological interactions. This mechanistic understanding is crucial for the rational design of improved compounds.
For the this compound analogs, this would involve a detailed analysis of the data generated from the synthesized library and computational models. For example, if increasing the steric bulk at the N1 position consistently leads to a decrease in activity, it would suggest that a smaller substituent is preferred for optimal interaction with a binding partner. Conversely, if analogs with a longer alkyl chain at the N5 position show enhanced activity, this could indicate the presence of a hydrophobic pocket in the target protein that can accommodate this group.
Advanced techniques such as X-ray crystallography of a ligand-protein complex could provide definitive evidence of the binding mode and the specific interactions (e.g., hydrogen bonds, van der Waals forces) that are critical for activity. This detailed structural information is invaluable for understanding the mechanism of action at a molecular level.
Ix. Environmental Considerations and Sustainable Aspects of 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione
Environmental Degradation Pathways and Metabolite Identification
The environmental persistence of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione is determined by its susceptibility to various degradation processes, including hydrolysis, photodegradation, and microbial action. The structure suggests several potential pathways for its breakdown.
The 1,3,5-triazine (B166579) ring, particularly in related herbicide compounds, is known to be relatively stable but can undergo hydrolytic degradation. wikipedia.orgresearchgate.net The stability of the C-N bonds in the triazine ring can make it resistant to simple hydrolysis. researchgate.net However, the degradation of the thiourea (B124793) functional group is a likely primary route of transformation. Thioureas can be oxidized to their corresponding urea (B33335) derivatives, with the sulfur atom being converted to sulfate. researchgate.net This process involves the cleavage of the carbon-sulfur (C=S) double bond. researchgate.net
Photodegradation, particularly in the presence of photosensitizers like titanium dioxide, can be another significant pathway. Studies on thiourea and its derivatives show that they can be transformed into cyanamide (B42294) and urea, and eventually mineralized, although the process can be slow. researchgate.net
Based on these principles, the primary degradation of this compound would likely involve two main routes:
Desulfurization: Oxidation of the thiocarbonyl group to a carbonyl group, yielding the urea analogue, 5-butyl-1-ethyl-1,3,5-triazinan-2-one.
Ring Cleavage: Hydrolytic or microbial cleavage of the triazinane ring. The degradation of other triazine compounds often proceeds via N-dealkylation, followed by ring opening. nih.govmdpi.com For this molecule, this could involve the removal of the butyl or ethyl groups, followed by cleavage of the heterocyclic ring structure to form linear aldehydes and amines. nih.gov
The identification of metabolites is crucial for a complete environmental risk assessment. While specific studies on this compound are not available, a table of potential metabolites can be hypothesized based on the degradation of related structures.
Interactive Table 1: Hypothesized Environmental Metabolites of this compound
| Potential Metabolite | Hypothesized Formation Pathway | Significance |
| 5-butyl-1-ethyl-1,3,5-triazinan-2-one | Oxidation/Desulfurization of the thiourea moiety. researchgate.net | Removal of the sulfur atom, potentially altering toxicity and persistence. |
| 1-ethyl-1,3,5-triazinane-2-thione | N-dealkylation (removal of the butyl group). mdpi.com | A potential intermediate in the stepwise degradation of the parent compound. |
| 5-butyl-1,3,5-triazinane-2-thione | N-dealkylation (removal of the ethyl group). mdpi.com | Another potential intermediate from a different dealkylation event. |
| Cyanuric acid | Complete N-dealkylation followed by hydrolysis and oxidation of the triazine ring. mdpi.comnih.gov | A common and relatively stable metabolite in the degradation of many s-triazine compounds. |
| Butylamine (B146782) | Cleavage of the N-butyl bond from the triazine ring. | A simple amine that is generally readily biodegradable. |
| Ethylamine (B1201723) | Cleavage of the N-ethyl bond from the triazine ring. | Another simple amine expected to be biodegradable. |
| Urea | Degradation of the thiourea moiety and subsequent ring breakdown. researchgate.net | A simple, naturally occurring compound that can be utilized by microorganisms. |
Biodegradation Studies in Various Environmental Compartments
Biodegradation is a key process that determines the ultimate fate and persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms such as bacteria and fungi. nih.gov
No specific biodegradation studies have been published for this compound. However, the biodegradability of the core structures, s-triazines and thioureas, has been investigated.
s-Triazine Biodegradation: Many s-triazine herbicides, such as atrazine (B1667683) and simazine, are known to be biodegradable, although their persistence can vary depending on environmental conditions. mdpi.com Microorganisms, particularly from the genus Arthrobacter, have been shown to effectively degrade these compounds. mdpi.com The degradation pathway often involves hydrolytic removal of side chains followed by cleavage of the triazine ring, which is ultimately mineralized to ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov
Thiourea Biodegradation: Thiourea itself is biodegradable by adapted microflora, though it may require an acclimation period. inchem.org Degradation rates can be significant in both soil and sediment. For instance, in one study, 96% of thiourea was degraded in soil within 15 weeks. inchem.org The degradation of some cyclic thiourea derivatives has also been observed. nih.gov
Given that both the triazine and thiourea moieties are susceptible to microbial attack, it is plausible that this compound is biodegradable. The presence of N-alkyl groups (butyl and ethyl) may influence the rate of degradation. The ultimate biodegradability would likely depend on the ability of microbial consortia in soil and water to perform initial transformations, such as dealkylation and desulfurization, to make the core ring structure more accessible to enzymatic attack.
Interactive Table 2: Summary of Biodegradation Findings for Related Compound Classes
| Compound/Class | Environment | Key Findings | Relevant Microorganisms | Reference(s) |
| s-Triazine Herbicides (e.g., Simazine) | Soil | 99.1% degradation of a 100 mg/L concentration within one week. mdpi.com | Arthrobacter ureafaciens | mdpi.com |
| s-Triazine Herbicides (e.g., Atrazine) | Soil & Water | Degradation leads to the formation of cyanuric acid, which is further mineralized. nih.gov | Arthrobacter sp., Pseudomonas sp., Nocardioides sp. | mdpi.comnih.gov |
| Thiourea | Soil | 96% degradation of 1.5 g/L within 15 weeks. Half-lives of 12.8-18.7 days observed in microcosm experiments. inchem.org | Soil microorganisms | inchem.org |
| Thiourea | Water/Sediment | Biodegradation varied from 50-87% in water and 28-72% in sediment. inchem.org | Adapted microflora | inchem.org |
| Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives | Human Plasma | Derivatives showed susceptibility to enzymatic degradation. nih.gov | Not Applicable (Enzymatic) | nih.gov |
Green Synthesis Advancements for Environmental Impact Mitigation
The principles of green chemistry aim to reduce the environmental impact of chemical processes through methods that are safer, more efficient, and use less hazardous materials. researchgate.net The synthesis of heterocyclic compounds like this compound can be improved using such approaches.
Conventional synthesis methods for triazine and thiourea derivatives often rely on volatile organic solvents and may require harsh reaction conditions. wikipedia.orgmdpi.com Recent advancements in green synthesis offer more sustainable alternatives:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improves product yields for 1,3,5-triazine derivatives. mdpi.com
Sonochemical Methods: The use of ultrasound has been shown to be a highly efficient method for synthesizing 1,3,5-triazine derivatives, often using water as a solvent, which significantly improves the environmental profile of the process. rsc.org
Deep Eutectic Solvents (DES): These solvents are biodegradable, have low toxicity, and can act as both the reaction medium and catalyst. They have been successfully used for the green synthesis of thioureas and related compounds. researchgate.netrsc.org
Water-Based Synthesis: For some thiourea derivatives, synthesis in an aqueous medium provides an efficient and environmentally benign protocol, simplifying product isolation and avoiding toxic organic solvents. mdpi.comorganic-chemistry.org
A potential green synthesis for this compound could involve a one-pot, three-component condensation of an N-ethylthiourea precursor, formaldehyde (B43269), and n-butylamine under ultrasonic or microwave irradiation in an aqueous or DES medium. This would align with green chemistry principles by minimizing waste, reducing energy consumption, and avoiding hazardous solvents.
Interactive Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Related Heterocycles
| Synthesis Parameter | Conventional Methods | Green Chemistry Advancements | Environmental Benefit | Reference(s) |
| Solvent | Volatile organic solvents (e.g., acetone, DMF) | Water, Deep Eutectic Solvents (DES) | Reduced toxicity, improved biodegradability, lower pollution. | researchgate.netrsc.orgrsc.org |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound | Reduced energy consumption, shorter reaction times. | mdpi.comrsc.org |
| Catalyst | Often requires strong acids or bases | DES (dual role), phase transfer catalysts | Milder reaction conditions, potential for catalyst recycling. | rsc.org |
| Workup/Purification | Often requires column chromatography | Simple filtration, precipitation from water | Reduced solvent waste, simpler and more efficient process. | rsc.orgorganic-chemistry.org |
| Atom Economy | May involve multi-step processes with protecting groups | One-pot, multi-component reactions | Higher efficiency, less waste generation. | researchgate.net |
Lifecycle Assessment for Sustainable Production
A Lifecycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and end-of-life. nih.gov Conducting an LCA for this compound would provide a holistic view of its environmental footprint.
While a specific LCA for this compound has not been published, a framework can be established based on standard LCA methodology (ISO 14040/14044).
Goal and Scope Definition: The goal would be to quantify the environmental impacts of producing 1 kg of this compound. The scope would likely be "cradle-to-gate," covering the extraction of raw materials to the point where the final product leaves the manufacturing facility.
Life Cycle Inventory (LCI): This stage involves compiling the inputs (resources, energy) and outputs (emissions, waste) for each process in the production chain.
Inputs: Raw materials (e.g., N-ethylthiourea precursors, formaldehyde, n-butylamine), solvents, catalysts, energy (electricity, heat), and water.
Outputs: The main product, by-products, air emissions (e.g., VOCs), water emissions, and solid waste.
Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate potential environmental impacts. This would involve classifying emissions and resource use into impact categories such as:
Global Warming Potential (GWP)
Acidification Potential
Eutrophication Potential
Human Toxicity and Ecotoxicity
Fossil Fuel Depletion
Interactive Table 4: Framework for a Lifecycle Assessment of this compound Production
| LCA Stage | Key Components and Considerations |
| 1. Goal and Scope | Functional Unit: 1 kg of purified product. System Boundaries: Cradle-to-gate (from raw material extraction to factory exit). |
| 2. Life Cycle Inventory (LCI) | Upstream Processes: Production of precursors (e.g., n-butylamine, formaldehyde, thiourea derivatives). Core Process (Synthesis): Energy for heating/cooling, solvent use, water for workup. Downstream Processes: Purification (e.g., distillation, crystallization), packaging. Emissions: VOCs from solvents, CO2 from energy, wastewater from purification. |
| 3. Life Cycle Impact Assessment (LCIA) | Impact Categories: Climate Change, Ozone Depletion, Ecotoxicity, Human Health. Methodology: Selection of an appropriate LCIA model (e.g., ReCiPe). |
| 4. Interpretation | Hotspot Analysis: Identifying the life cycle stage or process with the highest environmental impact. Scenario Analysis: Comparing the current process with potential green alternatives (e.g., use of bio-based feedstocks, renewable energy, or solvent recycling). |
X. Future Research Directions and Emerging Avenues for 5 Butyl 1 Ethyl 1,3,5 Triazinane 2 Thione
Exploration of Nanomaterial Integration and Nanotechnology Applications
Future research could focus on the integration of 5-butyl-1-ethyl-1,3,5-triazinane-2-thione with various nanomaterials, such as carbon nanotubes, graphene oxide, or metallic nanoparticles. Investigations would likely explore the potential of the resulting nanocomposites for applications in areas like advanced sensors, catalytic systems, or novel drug delivery platforms. The thione group within the molecule could offer interesting coordination possibilities with metal-based nanomaterials.
Discovery of Unprecedented Synthetic Methodologies
While general synthetic methods for 1,3,5-triazine (B166579) derivatives exist, future research could pioneer novel, more efficient, and sustainable synthetic routes specifically for this compound. mdpi.com This could involve the use of green chemistry principles, such as microwave-assisted or sonochemical methods, to reduce reaction times and minimize the use of hazardous solvents. mdpi.com The development of stereoselective syntheses would also be a significant advancement.
Expansion into Novel Non-Clinical Application Domains
Beyond potential, yet unexplored, clinical applications, this compound could be investigated for a variety of non-clinical uses. Its structural features suggest potential as a corrosion inhibitor, a vulcanizing agent in polymer chemistry, or as a ligand in coordination chemistry for the development of new catalysts or materials with unique optical or electronic properties.
Advanced Computational Modeling and Artificial Intelligence in Chemical Research
The application of computational tools represents a significant, untapped area of research for this compound. Density Functional Theory (DFT) calculations could predict its geometric, electronic, and spectroscopic properties. Molecular dynamics simulations could explore its interactions with other molecules or materials. Furthermore, artificial intelligence and machine learning models could be developed to predict the properties of related derivatives, accelerating the discovery of new compounds with desired characteristics.
Collaborative Research Frameworks and Interdisciplinary Studies
Progress in understanding and applying this compound will likely require collaborative efforts. Interdisciplinary studies combining the expertise of synthetic chemists, materials scientists, computational chemists, and engineers will be crucial. Establishing such collaborative frameworks could foster innovation and lead to breakthroughs in the application of this and related triazinane compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-butyl-1-ethyl-1,3,5-triazinane-2-thione, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with aldehydes and amines. For example, thioureas derived from aryl isothiocyanates and amines (e.g., benzothiazol-phenylamine) are cyclized using formaldehyde and methylamine under reflux in ethanol . Purification typically involves silica gel column chromatography (60% ethyl acetate/hexane) and recrystallization from ethanol. Intermediates are characterized via NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodology :
- NMR : ¹H NMR identifies proton environments (e.g., methylene groups adjacent to the triazinane ring at δ 3.2–4.0 ppm), while ¹³C NMR confirms thiocarbonyl (C=S) at ~190 ppm .
- X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.68–1.72 Å) and ring conformation (envelope or chair). Weak intramolecular H-bonding (e.g., C–H···S) stabilizes the structure .
Q. What preliminary biological screening models are used to assess bioactivity?
- Methodology : Cytotoxicity and antimicrobial activities are tested against standardized microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7). Data is quantified using inhibition zones (mm) or IC₅₀ values (µM). For example, analogs with benzothiazole moieties show enhanced antitumor activity due to π-π stacking interactions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for yield improvement?
- Methodology : A 2³ factorial design evaluates variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions. For instance, higher formaldehyde equivalents (2.0 equiv.) and prolonged reflux (6 h) increase cyclization efficiency .
Q. What computational approaches predict the compound’s reactivity and binding modes?
- Methodology :
- DFT calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in C=S groups).
- Molecular docking : Models interactions with biological targets (e.g., tubulin binding for antitumor activity). ICReDD’s quantum chemical reaction path searches integrate experimental feedback to refine predictions .
Q. How do structural modifications influence bioactivity, and how are SAR contradictions resolved?
- Methodology : Substituent effects are analyzed via Hammett plots or Free-Wilson models. For example, replacing the phenyl group with a benzothiazole enhances antimicrobial activity (Entry 3b: 19 mm inhibition vs. S. aureus) but reduces solubility. Contradictions in cytotoxicity data (e.g., low activity in Entry 3d) may arise from poor membrane permeability, addressed via logP optimization .
Q. What strategies mitigate degradation during storage or biological assays?
- Methodology : Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure identify degradation pathways (e.g., hydrolysis of the thiocarbonyl group). Lyophilization or storage in amber vials at –20°C in DMSO preserves integrity. Degradation products are monitored via HPLC-MS .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on biological activity across studies?
- Methodology :
Assay standardization : Compare protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
Structural validation : Confirm compound purity via elemental analysis (C, H, N, S ± 0.4%) and crystallography.
Statistical rigor : Apply ANOVA to assess inter-laboratory variability. For example, discrepancies in antifungal activity may stem from differences in fungal strain susceptibility .
Tables for Key Findings
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
